1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic organic compound that features a triazole ring, an azetidine ring, and an ethanone moiety
Scientific Research Applications
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a halogenated amine.
Coupling of the Triazole and Azetidine Rings: The triazole and azetidine rings are coupled together using a suitable linker, such as an alkyl chain.
Introduction of the Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction using an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole and azetidine rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylethanone: Similar structure but lacks the ethoxy group on the phenyl ring.
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone is unique due to the presence of both the triazole and azetidine rings, as well as the ethoxy group on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-21-14-5-3-12(4-6-14)9-15(20)18-10-13(11-18)19-8-7-16-17-19/h3-8,13H,2,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJCCPVAOFRACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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